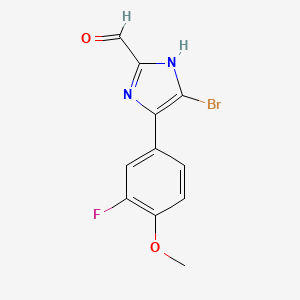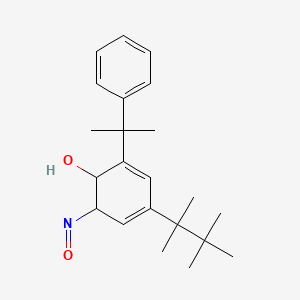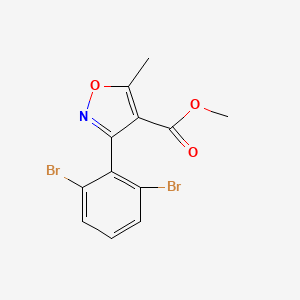
5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with bromine, fluorine, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of Substituents: The bromine, fluorine, and methoxy groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-carboxylic acid
Reduction: 5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-methanol
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific target .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole: Lacks the aldehyde group, which may affect its reactivity and applications.
4-(3-Fluoro-4-methoxyphenyl)imidazole-2-carbaldehyde: Lacks the bromine substituent, which may influence its electronic properties and reactivity.
Uniqueness
5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-carbaldehyde is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties can be exploited in various applications, making it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C11H8BrFN2O2 |
|---|---|
Poids moléculaire |
299.10 g/mol |
Nom IUPAC |
5-bromo-4-(3-fluoro-4-methoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrFN2O2/c1-17-8-3-2-6(4-7(8)13)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
Clé InChI |
JLOJOEDATPGNKV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C(NC(=N2)C=O)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690219.png)
![8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13690233.png)
![2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13690235.png)









![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)
